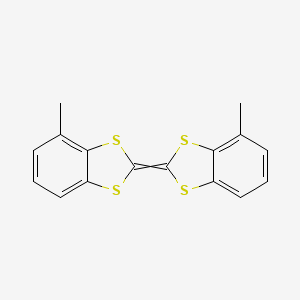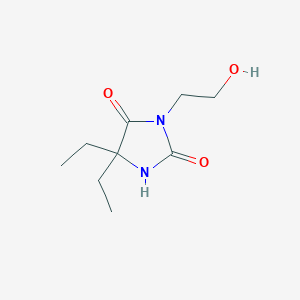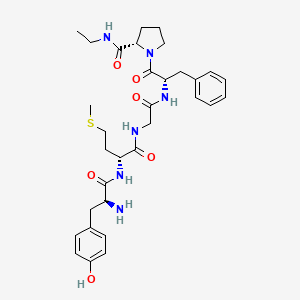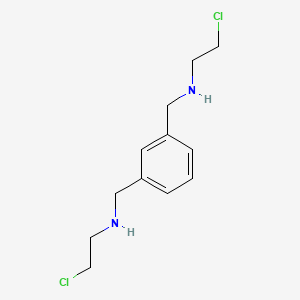![molecular formula C21H26ClN3O B14483808 3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride CAS No. 65122-07-8](/img/structure/B14483808.png)
3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride is a complex organic compound with a unique structure that includes an indolium core, an ethoxyphenyl group, and a hydrazonomethyl linkage
Métodos De Preparación
The synthesis of 3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 4-ethoxybenzaldehyde to form an intermediate, which is then treated with hydrazine hydrate to yield the hydrazonomethyl derivative. The final step involves the quaternization of the indolium nitrogen with methyl chloride to form the chloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various hydrazones and hydrazides.
Aplicaciones Científicas De Investigación
3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may interfere with DNA replication or protein synthesis, resulting in cell death or growth inhibition. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may act on multiple cellular targets.
Comparación Con Compuestos Similares
3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride can be compared with other indolium-based compounds, such as:
3H-Indolium, 2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride: Similar structure but with a methoxy group instead of an ethoxy group.
3H-Indolium, 2-[[(4-chlorophenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride: Contains a chlorophenyl group, which may alter its reactivity and biological activity.
3H-Indolium, 2-[[(4-nitrophenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65122-07-8 |
|---|---|
Fórmula molecular |
C21H26ClN3O |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
4-ethoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C21H26N3O.ClH/c1-6-25-17-13-11-16(12-14-17)24(5)22-15-20-21(2,3)18-9-7-8-10-19(18)23(20)4;/h7-15H,6H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
YQEHTJMAFVYLDM-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)

![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)

![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)



![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)
![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)



